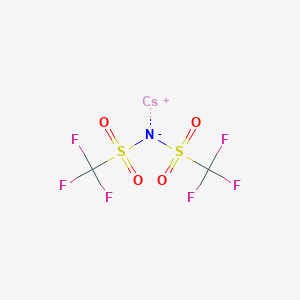
Cesium(I) Bis(trifluoromethanesulfonyl)imide
Übersicht
Beschreibung
Cesium(I) Bis(trifluoromethanesulfonyl)imide is an organometallic compound . It has a molecular formula of C2CsF6NO4S2 and a molecular weight of 413.0515692 . It is soluble in water and is often used as a reagent, catalyst, and precursor material in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Physical And Chemical Properties Analysis
Cesium(I) Bis(trifluoromethanesulfonyl)imide is a solid at 20°C . It has a melting point of 122°C . It should be stored under inert gas and air should be avoided .
Wissenschaftliche Forschungsanwendungen
Solid Polymer Electrolytes
Cesium(I) Bis(trifluoromethanesulfonyl)imide is used in the study of ion dynamics of bis(trifluoromethanesulfonyl)imide-based alkali metal salts for solid polymer electrolytes . The study focuses on simulating ion coordination and the ion transport properties of poly(ethylene oxide) with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt across various LiTFSI concentrations .
Lithium-Ion Batteries
This compound is also used in the development of lithium-ion batteries . It improves the electrochemical activity of the battery due to its diversity in application . The TFSA- ions have the capability of enhancing the properties of lithium-ion battery .
Ionic Liquid Electrolytes
Cesium(I) Bis(trifluoromethanesulfonyl)imide is used in the development of ionic liquid electrolytes for lithium-ion batteries . Upon adding organic electrolytes such as ethylene carbonate, dimethyl carbonate or diethyl carbonate to these ionic liquids, there has been significant improvement in the conductivity as well as on the operative voltage of the cell .
Organometallic Compounds
It is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagent, catalyst, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Catalyst
Trifluoromethanesulfonimide is a promising Bronsted acid catalyst and is superior to scandium triflate in catalytic action . It may be used as a catalyst for the preparation of 1-substituted-1 H -1,2,3,4-tetrazoles .
Solar Cells
Lithium bis (trifluoromethanesulfonyl)imide, commonly known as LiTFSI, and its analogs, are critical electrolytes for lithium batteries and solar cells .
Wirkmechanismus
Target of Action
Cesium(I) Bis(trifluoromethanesulfonyl)imide is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that organometallic compounds can interact with biological targets in various ways, such as binding to proteins or dna, disrupting cell membranes, or acting as catalysts in biochemical reactions .
Biochemical Pathways
Organometallic compounds can potentially influence a wide range of biochemical pathways due to their diverse modes of action .
Pharmacokinetics
The solubility of the compound in water suggests that it could be absorbed and distributed in the body. The metabolism and excretion of this compound would depend on its chemical structure and the specific biological systems it interacts with.
Result of Action
As an organometallic compound, it could potentially have a wide range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Cesium(I) Bis(trifluoromethanesulfonyl)imide could be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments. Additionally, its stability could be affected by exposure to air .
Safety and Hazards
Cesium(I) Bis(trifluoromethanesulfonyl)imide is classified as dangerous and can cause severe skin burns and eye damage . It should be handled with care, using protective gloves, clothing, and eye/face protection . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If swallowed or inhaled, medical advice should be sought immediately .
Eigenschaften
IUPAC Name |
cesium;bis(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cs/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUUPYVMAUBBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CsF6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cesium(I) Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
91742-16-4 | |
| Record name | Cesium(I) Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



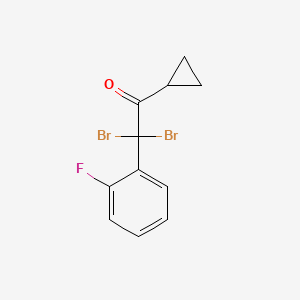
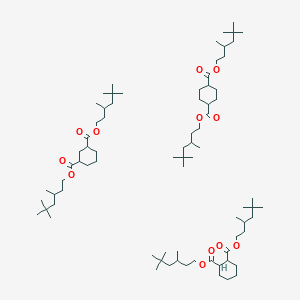
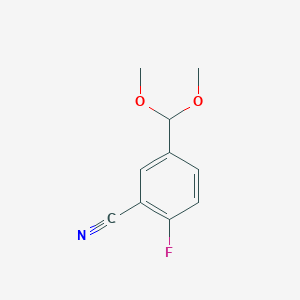
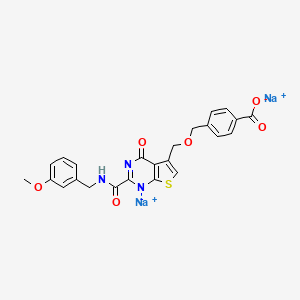
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
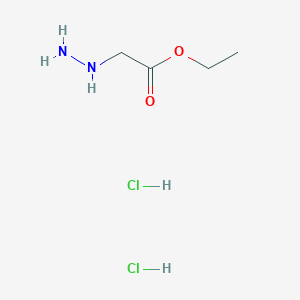
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)

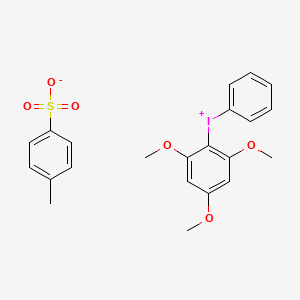
![N-[(RS)-2-Carbamoyl-2-hydroxy-ethyl]-Val-Leu-anilide](/img/structure/B1436111.png)


